6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate halogenated reagents. One common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substituted Imidazopyridines: Formed through substitution reactions.
N-oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for designing drugs with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 5-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
Uniqueness
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This dual halogenation also contributes to its distinct biological activities compared to other imidazo[4,5-b]pyridine derivatives .
Properties
Molecular Formula |
C6H3BrClN3 |
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Molecular Weight |
232.46 g/mol |
IUPAC Name |
6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11) |
InChI Key |
YFPJFGMOCWFLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Br)Cl)N=CN2 |
Origin of Product |
United States |
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